Ftidc

Description

Properties

IUPAC Name |

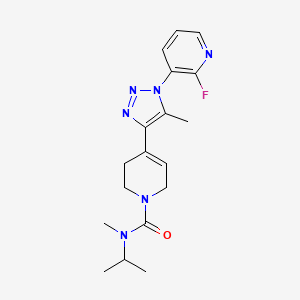

4-[1-(2-fluoropyridin-3-yl)-5-methyltriazol-4-yl]-N-methyl-N-propan-2-yl-3,6-dihydro-2H-pyridine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN6O/c1-12(2)23(4)18(26)24-10-7-14(8-11-24)16-13(3)25(22-21-16)15-6-5-9-20-17(15)19/h5-7,9,12H,8,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJTLKLBSIFQKNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=C(N=CC=C2)F)C3=CCN(CC3)C(=O)N(C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

FITC (Fluorescein Isothiocyanate): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein isothiocyanate (FITC) is a derivative of the fluorescent dye fluorescein, functionalized with an isothiocyanate reactive group (-N=C=S).[1] First described in 1942 and synthesized in 1958, FITC has become one of the most widely used fluorophores for labeling biological molecules.[1] Its enduring popularity in research and diagnostics can be attributed to its high absorptivity, excellent fluorescence quantum yield, and good water solubility.[2][3] This guide provides an in-depth overview of FITC's core principles, its mechanism of action, detailed experimental protocols, and key quantitative data to facilitate its effective use in a laboratory setting.

FITC is commonly used to label proteins, antibodies, peptides, and amine-modified oligonucleotides.[4][5] The resulting fluorescent conjugates are invaluable tools in a multitude of applications, including flow cytometry, immunofluorescence microscopy (immunocytochemistry and immunohistochemistry), and fluorescence in situ hybridization (FISH).[4][5]

Core Principles and Mechanism of Action

The utility of FITC as a labeling reagent stems from the reactivity of its isothiocyanate group towards nucleophiles, particularly primary amines.[1][4] This reaction forms a stable covalent thiourea bond, securely attaching the fluorescein fluorophore to the target biomolecule.

The labeling reaction is pH-dependent, with optimal conditions typically between pH 8.5 and 9.5.[6][7] At this alkaline pH, the primary amino groups (such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins) are deprotonated and thus more nucleophilic, facilitating their attack on the electrophilic central carbon atom of the isothiocyanate group. While the isothiocyanate group can also react with other nucleophilic groups like sulfhydryls and hydroxyls, the reaction with primary amines is predominant and results in a more stable linkage.[2][4]

Upon excitation with light of an appropriate wavelength, typically around 495 nm, the FITC molecule absorbs photons and is promoted to an excited electronic state.[1][8] It then rapidly relaxes to a lower vibrational level of the excited state before returning to its ground state, releasing the excess energy as a photon of light. This emitted light has a longer wavelength (lower energy) than the excitation light, with a maximum emission at approximately 519-525 nm, which corresponds to a bright green fluorescence.[1][8][9]

It is important to note that FITC's fluorescence is sensitive to pH, with a decrease in signal intensity in more acidic environments.[4] Additionally, like many fluorophores, it is susceptible to photobleaching, the irreversible photochemical destruction of the fluorophore upon prolonged exposure to excitation light.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of FITC, providing a quick reference for experimental design and data analysis.

| Property | Value | References |

| Molar Mass | 389.38 g/mol | [1] |

| Excitation Maximum (λex) | 491-495 nm | [1][8][10] |

| Emission Maximum (λem) | 516-525 nm | [1][8][9][10] |

| Molar Extinction Coefficient (ε) | ~73,000-75,000 M⁻¹cm⁻¹ | [8] |

| Quantum Yield (Φ) | ~0.5 - 0.92 | [8][9][11] |

| Recommended Laser Line | 488 nm | [8] |

| Fluorescence Color | Green | [1] |

| Correction Factor (A₂₈₀) | ~0.254 - 0.35 | [9] |

Experimental Protocols

Antibody Conjugation with FITC

This protocol describes the covalent labeling of an antibody with FITC. The optimal degree of labeling (DOL), the average number of fluorophore molecules per antibody, typically falls between 2 and 10.[4] Over-labeling can lead to fluorescence quenching and reduced antibody activity.

Materials:

-

Purified antibody (2-10 mg/mL in an amine-free buffer like PBS)

-

FITC powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

0.5 M Carbonate-bicarbonate buffer, pH 9.0

-

Gel filtration column (e.g., Sephadex G-25)

-

Phosphate Buffered Saline (PBS), pH 7.2-7.4

Procedure:

-

Prepare FITC Stock Solution: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1-10 mg/mL.

-

Adjust Antibody Buffer: If the antibody is not in a carbonate-bicarbonate buffer, exchange the buffer using dialysis or a desalting column. The final antibody concentration should be at least 2 mg/mL.

-

Reaction Setup: Slowly add a calculated amount of the FITC stock solution to the antibody solution while gently stirring. A common starting point is a 10-fold molar excess of FITC to the antibody.

-

Incubation: Incubate the reaction mixture for 2-8 hours at 4°C or for 1 hour at room temperature in the dark, with continuous gentle stirring.

-

Stop Reaction (Optional): The reaction can be stopped by adding a final concentration of 50 mM NH₄Cl and incubating for 2 hours at 4°C.

-

Purification: Separate the FITC-conjugated antibody from unreacted FITC and byproducts using a gel filtration column pre-equilibrated with PBS.

-

Determine Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 495 nm (A₄₉₅).

-

Calculate the protein concentration:

-

Protein (mg/mL) = [A₂₈₀ - (A₄₉₅ x Correction Factor)] / 1.4

-

(The correction factor for FITC at 280 nm is typically ~0.35)

-

-

Calculate the molar concentration of FITC:

-

FITC (moles/L) = A₄₉₅ / ε

-

(ε for FITC is ~75,000 M⁻¹cm⁻¹)

-

-

Calculate the DOL:

-

DOL = Molar concentration of FITC / Molar concentration of antibody

-

-

Immunofluorescence Staining of Cells (Indirect Method)

This protocol outlines the use of a FITC-conjugated secondary antibody to detect a primary antibody bound to a specific cellular antigen.

Materials:

-

Cells cultured on glass coverslips

-

Phosphate Buffered Saline (PBS)

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1-5% BSA or normal serum in PBS)

-

Primary antibody (unconjugated)

-

FITC-conjugated secondary antibody

-

Antifade mounting medium

Procedure:

-

Cell Preparation: Rinse the cells on coverslips briefly with PBS.

-

Fixation: Fix the cells with fixation buffer for 10-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: If the target antigen is intracellular, permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.

-

Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to its optimal concentration. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the FITC-conjugated secondary antibody in blocking buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.

-

Washing: Wash the cells three times with PBS for 5 minutes each in the dark.

-

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Visualization: Visualize the fluorescence using a fluorescence microscope with appropriate filters for FITC (Excitation: ~495 nm, Emission: ~520 nm).

Visualizations

Caption: Covalent conjugation of FITC to a protein via a thiourea bond.

References

- 1. abcam.com [abcam.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]

- 4. drmr.com [drmr.com]

- 5. usbio.net [usbio.net]

- 6. ptglab.com [ptglab.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. フローサイトメトリーのプロトコルの主なステップ [sigmaaldrich.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. Fluorescence Microscopy (Direct Immunofluorescence) | ENCO [enco.co.il]

- 11. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Excitation and Emission Spectra of Fluorescein Isothiocyanate (FITC)

For Researchers, Scientists, and Drug Development Professionals

Fluorescein isothiocyanate (FITC) is a derivative of fluorescein, a widely used fluorescent dye in biological research. Its isothiocyanate group allows for covalent bonding to primary amine groups on proteins and other biomolecules, making it an invaluable tool for fluorescent labeling. This guide provides a comprehensive overview of the spectral properties of FITC, detailed experimental protocols for its use, and a summary of its key characteristics for researchers in life sciences and drug development.

Core Spectral and Photophysical Properties of FITC

FITC is renowned for its bright green fluorescence, which is readily detectable by most fluorescence microscopy and flow cytometry instruments. Its spectral characteristics are influenced by environmental factors such as pH, with its fluorescence intensity decreasing in more acidic conditions.

The key quantitative spectral and photophysical properties of FITC are summarized in the table below, providing a consolidated reference for experimental design.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~490-495 nm | Efficiently excited by the 488 nm laser line common in many instruments.[1][2][3] |

| Emission Maximum (λem) | ~516-525 nm | Emits a bright green fluorescence.[1][2][4] |

| Molar Extinction Coefficient (ε) | ~73,000-75,000 M⁻¹cm⁻¹ | A high value, indicating efficient light absorption.[5][6] |

| Quantum Yield (Φ) | ~0.50-0.92 | Represents the efficiency of converting absorbed light into emitted fluorescence.[6] |

| Fluorescence Lifetime (τ) | ~4.0-5.0 ns | The average time the molecule stays in its excited state before emitting a photon.[7] |

| Molecular Weight | ~389.38 g/mol |

Note: The exact spectral values can vary slightly depending on the solvent, pH, and conjugation state.

Instrumentation and Filter Sets

The spectral properties of FITC are well-matched with the standard 488 nm argon-ion laser line used in many fluorescence-based instruments, such as confocal microscopes and flow cytometers.[8] The selection of appropriate optical filters is crucial for maximizing signal detection while minimizing background noise. A typical FITC filter set consists of an excitation filter, a dichroic mirror, and an emission filter.

| Filter Component | Typical Wavelength Range | Purpose |

| Excitation Filter | 467-498 nm | Transmits light in the excitation range of FITC. |

| Dichroic Mirror Cut-on | ~506 nm | Reflects the excitation light towards the sample and transmits the emitted light. |

| Emission Filter | 513-556 nm | Transmits the fluorescence emission from FITC while blocking stray excitation light. |

Experimental Protocols

Accurate and reproducible results when using FITC-conjugated molecules depend on meticulous experimental technique. Below are detailed protocols for common applications.

Protocol 1: Indirect Immunofluorescence Staining of Cultured Cells

This protocol describes the use of a FITC-conjugated secondary antibody to detect a primary antibody bound to a specific cellular antigen.

Materials:

-

Cells cultured on glass coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 5% normal serum from the secondary antibody host species in PBS)

-

Primary antibody (specific to the target antigen)

-

FITC-conjugated secondary antibody (specific to the primary antibody host species)

-

Antifade mounting medium

Procedure:

-

Cell Culture and Fixation:

-

Culture cells to the desired confluency on sterile glass coverslips in a petri dish.

-

Aspirate the culture medium and wash the cells twice with PBS.

-

Fix the cells by incubating with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[9]

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization (for intracellular antigens):

-

If the target antigen is intracellular, incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature.[9]

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in Blocking Buffer.

-

Aspirate the Blocking Buffer and apply the diluted primary antibody to the cells.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[2][9]

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Secondary Antibody Incubation:

-

Dilute the FITC-conjugated secondary antibody in Blocking Buffer. Protect the antibody from light from this point forward.[8]

-

Apply the diluted secondary antibody to the cells and incubate for 1 hour at room temperature in the dark.[8][9]

-

Wash the cells three times with PBS for 5 minutes each in the dark.

-

-

Mounting and Visualization:

-

Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.

-

Seal the edges of the coverslip with nail polish.

-

Visualize the fluorescence using a microscope equipped with a suitable FITC filter set. Store slides at 4°C in the dark.[2]

-

Protocol 2: Labeling an Antibody with FITC

This protocol outlines the general procedure for conjugating FITC to a primary antibody.

Materials:

-

Purified antibody (2-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0)

-

FITC powder

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Gel filtration column (e.g., Sephadex G-25) equilibrated with PBS

Procedure:

-

Antibody Preparation:

-

Dialyze the antibody against 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) to remove any amine-containing buffers (e.g., Tris).[10]

-

Adjust the antibody concentration to 2-10 mg/mL.

-

-

FITC Solution Preparation:

-

Immediately before use, dissolve FITC powder in DMSO or DMF to a concentration of 1 mg/mL.[3]

-

-

Conjugation Reaction:

-

Quenching the Reaction:

-

Add Quenching Buffer to the reaction mixture to stop the conjugation process by reacting with any remaining free FITC.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Separate the FITC-conjugated antibody from unreacted FITC and byproducts using a gel filtration column.[3]

-

Elute with PBS and collect the fractions containing the labeled antibody (typically the first colored band to elute).

-

Protocol 3: Determining the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or F/P ratio, is the average number of fluorophore molecules conjugated to each protein molecule.

Procedure:

-

Measure Absorbance:

-

Calculate Protein Concentration:

-

The concentration of the protein in the conjugate can be calculated using the following formula, which corrects for the absorbance of FITC at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A₄₉₄ × CF)] / ε_protein

-

Where:

-

A₂₈₀ is the absorbance of the conjugate at 280 nm.

-

A₄₉₄ is the absorbance of the conjugate at 494 nm.

-

CF is the correction factor for FITC's absorbance at 280 nm (typically ~0.3).[10]

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

-

-

Calculate Degree of Labeling:

-

The DOL can then be calculated using the formula: DOL = A₄₉₄ / (ε_FITC × Protein Concentration (M))

-

Where:

-

ε_FITC is the molar extinction coefficient of FITC at 494 nm (~73,000 M⁻¹cm⁻¹).[5]

-

-

-

An optimal DOL for antibodies is typically between 2 and 10.[5]

Visualizing Experimental Workflows

Indirect Immunofluorescence Workflow

The following diagram illustrates the key steps in the indirect immunofluorescence protocol described above.

Caption: Workflow for indirect immunofluorescence staining.

Antibody-FITC Conjugation and Purification Workflow

This diagram outlines the process of labeling an antibody with FITC and purifying the resulting conjugate.

Caption: Workflow for FITC conjugation to an antibody.

Limitations and Alternatives

Despite its widespread use, FITC has some limitations. It is susceptible to photobleaching, which is the irreversible loss of fluorescence upon prolonged exposure to excitation light.[1] Additionally, its fluorescence is pH-sensitive, which can be a concern in acidic intracellular compartments. For applications requiring higher photostability or pH insensitivity, modern alternatives such as Alexa Fluor 488 or DyLight 488 have been developed. These dyes have similar spectral properties to FITC, allowing them to be used with the same instrument settings, but offer enhanced performance.[1]

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. usbio.net [usbio.net]

- 3. merckmillipore.com [merckmillipore.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. ulab360.com [ulab360.com]

- 9. ptglab.com [ptglab.com]

- 10. assaygenie.com [assaygenie.com]

- 11. drmr.com [drmr.com]

- 12. Virtual Labs [ivl2-au.vlabs.ac.in]

Fluorescein Isothiocyanate (FITC): A Technical Guide to its Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the core mechanism of action of Fluorescein Isothiocyanate (FITC), a derivative of the widely used fluorescent dye, fluorescein. Renowned for its bright green fluorescence and utility in bioconjugation, FITC remains a cornerstone tool in various life science applications. This document details its chemical reactivity, spectral properties, and provides comprehensive protocols for its use in labeling, flow cytometry, and fluorescence microscopy.

Core Mechanism of Action: Covalent Conjugation

The primary mechanism of action for FITC involves the covalent conjugation to biomolecules through the reaction of its isothiocyanate group (-N=C=S) with nucleophiles.[1][2] The most common targets are primary amine groups (-NH2) present on proteins and other molecules.[3][4]

The isothiocyanate group features an electrophilic carbon atom that is susceptible to nucleophilic attack by the lone pair of electrons on a primary amine. This reaction, which is most efficient in an alkaline environment (pH 8-9), results in the formation of a stable thiourea linkage.[1][5] The alkaline pH is crucial as it deprotonates the amine groups, making them more potent nucleophiles.[6] While the isothiocyanate group can also react with other nucleophiles like sulfhydryl or tyrosyl groups, its reaction with primary amines is the most specific and yields the most stable conjugates.[5]

This covalent bond permanently attaches the fluorescein fluorophore to the target molecule, allowing it to be used as a fluorescent probe for visualization and tracking in a multitude of biological assays.[7]

Caption: Covalent conjugation of FITC to a primary amine on a biomolecule.

Physicochemical and Spectral Properties

FITC is valued for its high molar absorptivity and excellent fluorescence quantum yield.[8] It is typically available as a mixture of two isomers, fluorescein 5-isothiocyanate (Isomer I) and fluorescein 6-isothiocyanate (Isomer II), which have nearly identical spectral properties.[6] Key quantitative data for FITC are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₁₁NO₅S | [9] |

| Molecular Weight | 389.38 g/mol | [9] |

| Excitation Maximum (λex) | ~495 nm | [9][10] |

| Emission Maximum (λem) | ~519 nm | [9][10] |

| Appearance | Yellow-orange solid | [7] |

| Emitted Fluorescence | Green | [6] |

Important Considerations:

-

pH Sensitivity: The fluorescence intensity of FITC is sensitive to pH and decreases significantly in acidic environments.[10][11]

-

Photobleaching: Like most fluorochromes, FITC is susceptible to photobleaching (loss of fluorescence upon prolonged exposure to light).[9][12] For applications requiring high photostability, derivatives like Alexa Fluor 488 may be considered.[9]

-

Solubility: FITC is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[10]

Experimental Protocols

Detailed methodologies for common applications of FITC are provided below. These protocols are general guidelines and may require optimization for specific biomolecules and experimental setups.

This protocol describes the covalent conjugation of FITC to an antibody.

Materials:

-

Purified antibody (2 mg/mL in amine-free buffer, e.g., PBS)[13]

-

Fluorescein isothiocyanate (FITC)[14]

-

Anhydrous Dimethyl Sulfoxide (DMSO)[14]

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate or Carbonate buffer, pH 9.0[14][]

-

Purification Column (e.g., Sephadex G-25) or dialysis equipment[3][13]

Procedure:

-

Antibody Preparation: If the antibody solution contains amine-containing buffers (like Tris) or sodium azide, dialyze it against PBS (pH 7.4) overnight.[13] Adjust the final concentration to 2 mg/mL in the conjugation buffer (pH 9.0).[4]

-

FITC Solution Preparation: Immediately before use, dissolve FITC in DMSO to a concentration of 1 mg/mL.[13] This solution should be prepared fresh.[14]

-

Conjugation Reaction:

-

Slowly add the FITC solution to the antibody solution while gently stirring. A common starting point is a molar ratio of 5:1 to 10:1 (FITC:antibody).[14][] For a 2 mg/mL IgG solution, this corresponds to approximately 40-80 µg of FITC per mg of antibody.[3]

-

Protect the reaction mixture from light by wrapping the container in aluminum foil.[13]

-

Incubate for 1-2 hours at room temperature with gentle, continuous stirring.[13][14]

-

-

Purification:

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for protein) and 495 nm (for FITC).

-

Calculate the DOL, which represents the average number of fluorophore molecules per antibody. The ideal DOL for antibodies is typically between 2 and 10.[1]

-

-

Storage: Store the labeled antibody at 4°C, protected from light.[14]

Caption: General workflow for labeling proteins or antibodies with FITC.

This protocol outlines the use of a FITC-conjugated primary antibody to stain cell surface antigens for analysis by flow cytometry.

Materials:

-

Single-cell suspension (e.g., 1 x 10⁶ cells/mL)[16]

-

FITC-conjugated primary antibody

-

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)[16]

-

12x75 mm test tubes[17]

Procedure:

-

Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in cold Flow Cytometry Staining Buffer.[16]

-

Blocking (Optional): To prevent non-specific binding, you may incubate cells with a blocking agent (e.g., Fc block) according to the manufacturer's instructions.

-

Antibody Incubation:

-

Washing:

-

Resuspension and Analysis:

-

Resuspend the cell pellet in 0.5 mL of staining buffer.

-

Analyze the samples on a flow cytometer equipped with a 488 nm laser for excitation and appropriate emission filters for FITC (e.g., a 530/30 bandpass filter).[3]

-

Caption: Workflow for direct immunofluorescence staining for flow cytometry.

This protocol details the staining of cells for visualization with a fluorescence microscope using a FITC-conjugated antibody.

Materials:

-

Cells prepared on microscope slides or coverslips

-

FITC-conjugated primary antibody[16]

-

PBS (Phosphate Buffered Saline)

-

Fixation Solution (e.g., 4% Paraformaldehyde)

-

Permeabilization Buffer (optional, for intracellular targets, e.g., 0.25% Triton X-100)[8]

-

Blocking Buffer (e.g., PBS with 5% BSA)[8]

-

Mounting Medium (preferably with an anti-fading agent)[16]

Procedure:

-

Sample Preparation: Grow cells on sterile coverslips or slides.

-

Fixation:

-

Wash cells briefly with PBS.

-

Fix the cells with a suitable fixative (e.g., 4% PFA in PBS for 15 minutes at room temperature).

-

Wash three times with PBS for 5 minutes each.

-

-

Permeabilization (for intracellular targets):

-

If staining an intracellular antigen, incubate cells with a permeabilization buffer (e.g., 0.25% Triton X-100 in PBS) for 10-20 minutes.[8]

-

Wash three times with PBS.

-

-

Blocking: Incubate with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.[8]

-

Antibody Incubation:

-

Dilute the FITC-conjugated antibody to its optimal concentration in the blocking buffer.

-

Apply the diluted antibody to the cells and incubate for 1-2 hours at room temperature in a humidified chamber, protected from light.[8]

-

-

Washing: Wash three times with PBS for 5 minutes each to remove unbound antibody.

-

Mounting:

-

Mount the coverslip onto a microscope slide using a drop of anti-fade mounting medium.[16]

-

Seal the edges of the coverslip with nail polish to prevent drying.

-

-

Visualization: Image the slides using a fluorescence microscope equipped with a suitable filter set for FITC (e.g., excitation filter ~470/40 nm, emission filter ~525/50 nm).[16]

This guide provides a foundational understanding of FITC's mechanism and its application in key research techniques. For optimal results, researchers should always consult product-specific datasheets and perform necessary optimizations for their particular experimental system.

References

- 1. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]

- 2. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]

- 3. drmr.com [drmr.com]

- 4. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. peptideweb.com [peptideweb.com]

- 7. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 8. Fluorescein (FITC) | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]

- 10. FITC (Fluorescein isothiocyanate) | TdB Labs [tdblabs.se]

- 11. Application of FITC in Research [tdblabs.se]

- 12. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]

- 13. lifewp.bgu.ac.il [lifewp.bgu.ac.il]

- 14. youdobio.com [youdobio.com]

- 16. Fluorescence Microscopy (Direct Immunofluorescence) | ENCO [enco.co.il]

- 17. tools.thermofisher.com [tools.thermofisher.com]

- 18. tools.thermofisher.com [tools.thermofisher.com]

An In-depth Technical Guide to FITC Fluorophore Properties for Microscopy

Introduction to Fluorescein Isothiocyanate (FITC)

Fluorescein isothiocyanate (FITC) is a derivative of the fluorescein molecule, functionalized with an isothiocyanate reactive group (-N=C=S).[1] This group allows FITC to readily form covalent bonds with primary amine groups on proteins, most notably antibodies, making it a cornerstone fluorescent label in a wide array of biological research applications.[2][3] Its bright, green fluorescence has made it a popular choice for techniques such as immunofluorescence microscopy, flow cytometry, and immunohistochemistry.[3][4] This guide provides a detailed overview of FITC's properties, experimental protocols, and key considerations for its use in microscopy.

Core Properties of FITC

The utility of a fluorophore in microscopy is defined by its photophysical properties. FITC is characterized by its strong absorbance and emission in the visible spectrum, though it has notable sensitivities to its environment.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~495 nm | Efficiently excited by the 488 nm laser line common on many microscopes.[1][4][5][6] |

| Emission Maximum (λem) | ~519-525 nm | Emits a characteristic green fluorescence.[1][2][4][5][6] |

| Molar Extinction Coefficient (ε) | ~73,000-75,000 M⁻¹cm⁻¹ | Indicates a high probability of light absorption.[4][7][8][9] |

| Quantum Yield (Φ) | ~0.5 - 0.92 | Represents a high efficiency of converting absorbed light into emitted fluorescence.[4][8] |

| Molecular Weight | ~389.38 g/mol | [4] |

| Photostability | Moderate to Low | Prone to photobleaching, where the fluorophore irreversibly loses its ability to fluoresce upon prolonged exposure to excitation light.[1] |

| pH Sensitivity | High | Fluorescence intensity is significantly influenced by pH, decreasing in more acidic environments.[3][4][7][10] |

Key Experimental Protocols

FITC Conjugation to Antibodies

This protocol outlines the covalent labeling of an antibody with FITC. The isothiocyanate group of FITC reacts with primary amines (like lysine residues) on the antibody to form a stable thiourea bond.[3]

Materials:

-

Purified antibody (at a concentration of at least 2 mg/mL in an amine-free buffer like PBS).

-

FITC powder.

-

Anhydrous Dimethyl sulfoxide (DMSO).

-

0.2 M Sodium carbonate-bicarbonate buffer (pH 9.0).[2]

-

Sephadex G-25 column or other gel filtration medium for purification.[2]

-

Phosphate Buffered Saline (PBS).

Methodology:

-

Antibody Preparation: Dialyze the antibody against an amine-free buffer such as PBS to remove any interfering substances like Tris or glycine. Adjust the antibody concentration to 2-10 mg/mL.

-

FITC Solution Preparation: Immediately before use, dissolve the FITC powder in anhydrous DMSO to a concentration of 5-10 mg/mL.[2][11]

-

Conjugation Reaction:

-

Adjust the pH of the antibody solution to 8.5-9.5 using the carbonate-bicarbonate buffer.[12][13]

-

Slowly add the FITC solution to the antibody solution while gently stirring. A common starting point is a molar ratio of 10:1 (FITC to antibody).[12] The optimal ratio may need to be determined empirically, with typical ranges between 40-80 µg of FITC per mg of antibody.[11]

-

Protect the reaction mixture from light by wrapping the tube in aluminum foil and incubate for 1-3 hours at room temperature with gentle rotation.[11]

-

-

Purification:

-

Determination of Degree of Labeling (DOL):

-

Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C.[14]

Immunofluorescence Staining of Cultured Cells

This protocol describes the use of a FITC-conjugated antibody to visualize a specific target antigen within cultured cells via fluorescence microscopy.

Materials:

-

Cells grown on glass coverslips or in imaging-compatible plates.

-

Phosphate Buffered Saline (PBS).

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization Solution: 0.1-0.5% Triton X-100 in PBS.[15]

-

Blocking Buffer: 10% normal serum (from the same species as the secondary antibody) in PBS.[16][17]

-

Primary Antibody (if using an indirect staining method).

-

FITC-conjugated Secondary Antibody (for indirect staining) or FITC-conjugated Primary Antibody (for direct staining).

-

Antifade Mounting Medium.

Methodology:

-

Cell Preparation: Rinse the cells twice with PBS to remove culture medium.

-

Fixation:

-

Permeabilization (for intracellular antigens):

-

If the target antigen is inside the cell, incubate with the permeabilization solution for 10-15 minutes at room temperature.[15] This step is omitted for cell surface antigens.

-

Wash the cells three times with PBS.

-

-

Blocking:

-

Antibody Incubation:

-

Indirect Staining:

-

Incubate with the primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the FITC-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.[17]

-

-

Direct Staining:

-

Incubate with the FITC-conjugated primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.

-

-

-

Final Washes: Wash the cells three times with PBS for 5 minutes each, keeping them protected from light.

-

Mounting:

-

Carefully mount the coverslip onto a microscope slide using a drop of antifade mounting medium. This medium helps to reduce photobleaching during imaging.

-

Seal the edges of the coverslip with nail polish or a commercial sealant.

-

-

Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with a filter set appropriate for FITC (e.g., excitation around 488 nm and emission around 520 nm).

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Jablonski diagram illustrating the electronic and vibrational transitions involved in fluorescence.

Caption: Workflow for the covalent conjugation of FITC to an antibody.

Caption: A typical indirect immunofluorescence staining workflow using a FITC-conjugated antibody.

Advantages and Limitations of FITC

Advantages:

-

High Quantum Yield: FITC is inherently bright, providing a strong fluorescent signal.[8][19]

-

Cost-Effective: It is one of the most affordable and widely available fluorophores.

-

Well-Established Protocols: Extensive literature and standardized protocols are available for its use.

-

Compatibility: Its excitation and emission spectra are compatible with standard filter sets and the common 488 nm laser line found on most fluorescence microscopes and flow cytometers.[3][4]

Limitations:

-

Photobleaching: FITC is highly susceptible to photobleaching, which can limit its use in experiments requiring long or repeated exposure to excitation light, such as time-lapse imaging.[1]

-

pH Sensitivity: Its fluorescence intensity is quenched in acidic environments, which can be a concern when studying acidic organelles like endosomes or lysosomes.[3][4][7][10]

-

Self-Quenching: At high degrees of labeling, FITC molecules can quench each other's fluorescence, reducing the overall signal brightness.[3][7]

-

Broad Emission Spectrum: FITC has a relatively broad emission tail, which can cause spectral bleed-through into adjacent channels in multicolor imaging experiments.[19]

Modern Alternatives

Due to the limitations of FITC, particularly its photostability and pH sensitivity, several modern fluorophores have been developed as superior alternatives. Dyes like Alexa Fluor™ 488 and DyLight™ 488 offer nearly identical spectral properties to FITC but provide significantly greater photostability, are less sensitive to pH changes, and are often brighter.[1][3][7]

Conclusion

FITC remains a valuable and widely used fluorophore in microscopy due to its brightness, affordability, and the vast body of established protocols. However, for researchers and drug development professionals conducting demanding imaging experiments, it is crucial to be aware of its limitations, namely its susceptibility to photobleaching and pH changes. For applications requiring high photostability or imaging in acidic cellular compartments, modern alternatives should be considered. A thorough understanding of FITC's properties is essential for designing robust experiments and accurately interpreting fluorescence microscopy data.

References

- 1. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]

- 2. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 3. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]

- 4. FluoroFinder [app.fluorofinder.com]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. FITC (Fluorescein isothiocyanate) | TdB Labs [tdblabs.se]

- 7. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]

- 8. stressmarq.com [stressmarq.com]

- 9. ulab360.com [ulab360.com]

- 10. researchgate.net [researchgate.net]

- 11. drmr.com [drmr.com]

- 12. selleckchem.com [selleckchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. abcam.com [abcam.com]

- 15. Immunofluorescence Staining Kit Guide [elabscience.com]

- 16. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - US [thermofisher.com]

- 17. oldresearch.unityhealth.to [oldresearch.unityhealth.to]

- 18. biotium.com [biotium.com]

- 19. 螢光素 Fluorescein (FITC) | Thermo Fisher Scientific - TW [thermofisher.com]

An In-depth Technical Guide to Understanding FITC Photobleaching and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein isothiocyanate (FITC) has long been a workhorse fluorophore in biological research due to its bright green fluorescence and reactivity towards primary amines, making it suitable for labeling proteins and other biomolecules. However, its susceptibility to photobleaching and environmental factors presents significant challenges for quantitative and long-term imaging studies. This guide provides a comprehensive overview of the mechanisms underlying FITC photobleaching, factors affecting its stability, and detailed protocols for its use and the assessment of its photostability.

Core Concepts: The Mechanisms of FITC Photobleaching

Photobleaching is the irreversible destruction of a fluorophore's ability to fluoresce upon exposure to excitation light. For FITC, this process is primarily driven by photochemical reactions involving the excited triplet state and the generation of reactive oxygen species (ROS).

The process can be visualized using a Jablonski diagram, which illustrates the electronic state transitions of a molecule. Upon absorbing a photon, the FITC molecule is excited from its ground singlet state (S₀) to a higher energy singlet state (S₁). From the S₁ state, it can return to the ground state by emitting a photon (fluorescence). However, it can also undergo intersystem crossing to a long-lived triplet state (T₁). It is from this triplet state that most photobleaching reactions originate.

In the presence of molecular oxygen, the excited triplet state of FITC can transfer its energy to oxygen, generating highly reactive singlet oxygen (¹O₂). This singlet oxygen, along with other ROS, can then react with and chemically modify the FITC molecule, rendering it non-fluorescent.[1][2]

Factors Influencing FITC Stability

Several environmental factors can significantly impact the photostability and fluorescence intensity of FITC:

-

pH: FITC's fluorescence is highly pH-dependent. The fluorescence intensity decreases significantly in acidic environments.[3] For optimal fluorescence, a pH between 7 and 9 is recommended.

-

Temperature: Elevated temperatures can lead to the degradation of FITC and its conjugates.[3]

-

Excitation Light Intensity: Higher intensity light sources accelerate the rate of photobleaching by increasing the population of molecules in the excited triplet state.[1]

-

Presence of Oxidizing Agents: As the primary mechanism of photobleaching involves reactive oxygen species, the presence of other oxidizing agents in the medium can exacerbate the process.

Quantitative Data on Fluorophore Performance

The choice of fluorophore can have a profound impact on the quality and reliability of fluorescence microscopy data. The following tables summarize key photophysical properties of FITC and two common, more photostable alternatives: Alexa Fluor™ 488 and DyLight™ 488.

Table 1: Spectral and Photophysical Properties of Green Fluorophores

| Property | FITC | Alexa Fluor™ 488 | DyLight™ 488 |

| Excitation Max (nm) | 495 | 495 | 493 |

| Emission Max (nm) | 519 | 519 | 518 |

| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~75,000 | ~73,000 | ~70,000 |

| Quantum Yield | ~0.92 | ~0.92 | ~0.90 |

| Brightness (Ext. Coeff. x QY) | ~69,000 | ~67,160 | ~63,000 |

Data compiled from various sources.[3][4][5]

Table 2: Photostability and Environmental Sensitivity Comparison

| Feature | FITC | Alexa Fluor™ 488 | DyLight™ 488 |

| Photostability | Low | High | High |

| pH Sensitivity | High (fluorescence decreases in acidic pH) | Low (stable over a wide pH range) | Low (stable over a wide pH range) |

| Susceptibility to Quenching | High | Low | Low |

As a general trend, modern dyes like Alexa Fluor™ 488 and DyLight™ 488 offer significantly improved photostability compared to FITC.[6][7][8][9][10][11]

Experimental Protocols

Protocol 1: Quantitative Measurement of Photobleaching Rate using Time-Lapse Microscopy

This protocol outlines a method to quantify the photobleaching rate of a fluorophore in a fixed cell sample.

Materials:

-

Cells grown on coverslips and stained with the FITC-conjugated antibody of interest.

-

Fluorescence microscope with a camera and software capable of time-lapse imaging.

-

Antifade mounting medium.

-

Image analysis software (e.g., ImageJ/Fiji).

Procedure:

-

Sample Preparation:

-

Prepare cells as per a standard immunofluorescence protocol (see Protocol 2).

-

Mount the coverslip onto a microscope slide using an antifade mounting medium.

-

Seal the coverslip to prevent drying and movement.

-

-

Microscope Setup:

-

Turn on the fluorescence light source and allow it to stabilize.

-

Select the appropriate filter set for FITC (Excitation: ~495 nm, Emission: ~525 nm).

-

Choose a field of view with clearly stained cells.

-

-

Image Acquisition:

-

Set the camera exposure time and gain to obtain a good signal-to-noise ratio without saturating the detector. Keep these settings constant throughout the experiment.

-

Configure the time-lapse imaging software to acquire images at a fixed interval (e.g., every 5-10 seconds).

-

Start the time-lapse acquisition and continuously illuminate the sample.

-

Continue acquiring images until the fluorescence intensity has significantly decreased (e.g., to less than 50% of the initial intensity).

-

-

Data Analysis:

-

Open the image sequence in image analysis software.

-

Define a region of interest (ROI) over a stained area of a cell.

-

Define a background ROI in an area with no cells.

-

For each time point, measure the mean fluorescence intensity within the cellular ROI and the background ROI.

-

Correct the cellular ROI intensity by subtracting the background intensity for each time point.

-

Normalize the corrected intensity values to the initial intensity (at time = 0).

-

Plot the normalized intensity as a function of time.

-

Fit the data to an exponential decay curve to determine the photobleaching rate constant or the photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value).

-

Protocol 2: Indirect Immunofluorescence Staining of Cultured Cells with a FITC-Conjugated Secondary Antibody

This protocol provides a general workflow for staining intracellular antigens in adherent cultured cells.

Materials:

-

Adherent cells grown on sterile glass coverslips in a petri dish.

-

Phosphate-buffered saline (PBS).

-

Fixation solution (e.g., 4% paraformaldehyde in PBS).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking buffer (e.g., 1% BSA in PBS).

-

Primary antibody (specific to the target antigen).

-

FITC-conjugated secondary antibody (specific to the host species of the primary antibody).

-

Antifade mounting medium.

-

Microscope slides.

Procedure:

-

Cell Culture and Fixation:

-

Permeabilization and Blocking:

-

If staining an intracellular antigen, permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

Block non-specific antibody binding by incubating the cells with 1% BSA in PBS for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in blocking buffer.

-

Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

Wash the cells three times with PBS for 5 minutes each.

-

Dilute the FITC-conjugated secondary antibody in blocking buffer. From this step onwards, protect the samples from light.

-

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS for 5 minutes each in the dark.

-

-

Mounting and Imaging:

-

Briefly rinse the coverslips in deionized water.

-

Mount the coverslips onto microscope slides using a drop of antifade mounting medium.

-

Seal the edges of the coverslip with nail polish to prevent drying.

-

Store the slides at 4°C in the dark until imaging.

-

Image the slides using a fluorescence microscope with the appropriate filter set for FITC.

-

Mitigation Strategies for Photobleaching

Several strategies can be employed to minimize photobleaching and preserve the fluorescent signal:

-

Use Antifade Reagents: Mounting media containing antifade reagents, such as n-propyl gallate, p-phenylenediamine (PPD), or commercial formulations like ProLong™ Gold and VECTASHIELD®, can significantly reduce photobleaching by scavenging free radicals.

-

Minimize Excitation Exposure:

-

Reduce the intensity of the excitation light using neutral density filters.

-

Minimize the duration of exposure by using a sensitive camera and keeping the shutter closed when not acquiring images.

-

Use the lowest possible laser power in confocal microscopy that still provides an adequate signal.

-

-

Choose More Photostable Dyes: When possible, opt for more photostable alternatives to FITC, such as Alexa Fluor™ 488 or DyLight™ 488, especially for demanding applications like super-resolution microscopy or long-term live-cell imaging.[6][7][8][9][10][11]

-

Optimize Imaging Conditions:

-

Use high numerical aperture (NA) objectives to collect more light.

-

Ensure the microscope's optical components are clean and aligned for optimal signal detection.

-

Conclusion

While FITC remains a widely accessible and useful fluorophore, a thorough understanding of its limitations, particularly its susceptibility to photobleaching, is crucial for obtaining reliable and reproducible data. By implementing the mitigation strategies and protocols outlined in this guide, researchers can minimize the impact of photobleaching and enhance the quality of their fluorescence imaging experiments. For quantitative or long-term studies, the use of more photostable alternative dyes should be strongly considered.

References

- 1. austinpublishinggroup.com [austinpublishinggroup.com]

- 2. The contribution of reactive oxygen species to the photobleaching of organic fluorophores - Lookchem [lookchem.com]

- 3. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. FluoroFinder [app.fluorofinder.com]

- 6. optolongfilter.com [optolongfilter.com]

- 7. researchgate.net [researchgate.net]

- 8. bioscience.co.uk [bioscience.co.uk]

- 9. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - SE [thermofisher.com]

The Core Principles of FITC Labeling: A Technical Guide for Researchers

An in-depth exploration of the chemical conjugation of Fluorescein Isothiocyanate (FITC) to proteins, this guide serves as a technical resource for researchers, scientists, and professionals in drug development. It details the underlying chemical principles, provides comprehensive experimental protocols, and summarizes key quantitative parameters to ensure successful and reproducible protein labeling.

Fluorescein isothiocyanate (FITC) is a widely utilized fluorescent dye for covalently labeling proteins, antibodies, and other biomolecules.[1][2] Its enduring popularity stems from its high absorptivity, excellent fluorescence quantum yield, and good water solubility.[3] The ability to attach this bright, green-fluorescing molecule allows for the visualization, tracking, and quantification of proteins in a multitude of applications, including immunofluorescence microscopy, flow cytometry, and enzyme-linked immunosorbent assays (ELISA).[1][4][5]

The Chemical Foundation of FITC Labeling

The core of FITC labeling lies in the chemical reaction between the isothiocyanate group (-N=C=S) of the FITC molecule and the primary amine groups (-NH2) present on the protein.[2][6] This reaction forms a stable covalent thiourea bond, permanently attaching the fluorescein dye to the protein.[1][2]

Primary amines are predominantly found on the N-terminus of the polypeptide chain and on the side chain of lysine residues.[7][8] The efficiency of this conjugation is highly dependent on the pH of the reaction buffer. A slightly alkaline environment (pH 8.0-9.5) is optimal as it deprotonates the primary amines, making them more nucleophilic and reactive towards the electrophilic isothiocyanate group.[7][8][9] It is crucial to use amine-free buffers, such as carbonate-bicarbonate or borate buffers, as buffers containing primary amines (e.g., Tris or glycine) will compete with the protein for reaction with FITC, thereby reducing labeling efficiency.[8][10]

Key Parameters Influencing FITC Labeling

The success of protein conjugation with FITC is governed by several critical experimental parameters. Optimization of these factors is essential to achieve the desired degree of labeling while preserving the protein's biological activity.

| Parameter | Recommended Range | Rationale |

| pH | 8.0 - 9.5 | Deprotonates primary amines, enhancing their nucleophilicity for reaction with the isothiocyanate group.[7][8][9] |

| Temperature | 4°C to 37°C | Lower temperatures (4°C) with longer incubation times are often used to minimize protein degradation, while higher temperatures (room temperature to 37°C) can accelerate the reaction.[8][9][11] |

| Incubation Time | 30 minutes to 12 hours | Shorter times are possible at higher temperatures and reactant concentrations, while longer incubations are common at 4°C.[11][12][13] |

| FITC:Protein Molar Ratio | 5:1 to 25:1 | A molar excess of FITC drives the reaction to completion. However, excessive labeling can lead to protein precipitation and fluorescence quenching.[8][14] |

| Protein Concentration | > 1 mg/mL | Higher protein concentrations can improve labeling efficiency.[3][10][13] |

Experimental Protocol for FITC Labeling of Proteins

This protocol provides a generalized methodology for the conjugation of FITC to a protein, such as an antibody.

Materials:

-

Protein to be labeled (e.g., antibody)

-

Fluorescein Isothiocyanate (FITC)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Conjugation Buffer: 0.1 M Carbonate-Bicarbonate Buffer, pH 9.0

-

Quenching Buffer: (Optional, e.g., Tris-HCl)

-

Purification column (e.g., Sephadex G-25) or dialysis equipment

-

Spectrophotometer

Procedure:

-

Protein Preparation:

-

FITC Solution Preparation:

-

Conjugation Reaction:

-

Slowly add the desired volume of the FITC solution to the protein solution while gently stirring. A common starting point is a 20- to 25-fold molar excess of FITC to the protein.[8]

-

Incubate the reaction mixture in the dark for 1 to 2 hours at room temperature or overnight at 4°C with continuous gentle mixing.[8][10]

-

-

Quenching the Reaction (Optional):

-

The reaction can be stopped by adding a quenching buffer containing primary amines, such as Tris-HCl, to a final concentration of 50-100 mM.[4]

-

-

Purification of the Conjugate:

-

Separate the FITC-labeled protein from unreacted FITC and other reaction byproducts. This is typically achieved through gel filtration chromatography (e.g., using a Sephadex G-25 column) or extensive dialysis against an appropriate buffer (e.g., PBS).[8][10] The labeled protein will elute first from the column.[10]

-

-

Characterization of the Conjugate:

Factors Influencing Labeling Efficiency

Several factors can impact the outcome of the FITC labeling reaction. Careful consideration of these elements is crucial for achieving optimal and reproducible results.

Conclusion

FITC labeling remains a fundamental and powerful technique in biological research. A thorough understanding of the underlying chemical principles, meticulous attention to experimental parameters, and adherence to optimized protocols are paramount for the successful conjugation of proteins. This guide provides the foundational knowledge and practical steps necessary for researchers to effectively utilize FITC labeling in their experimental workflows, enabling the precise detection and analysis of biomolecules.

References

- 1. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]

- 2. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]

- 3. FITC Labeling Service - Antibody Conjugation - BiologicsCorp [biologicscorp.com]

- 4. assaygenie.com [assaygenie.com]

- 5. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 6. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]

- 7. peptideweb.com [peptideweb.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. What are the factors that can affect dextran-FITC conjugation? | AAT Bioquest [aatbio.com]

- 10. lifewp.bgu.ac.il [lifewp.bgu.ac.il]

- 11. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Conjugation of fluorescein isothiocyanate to antibodies: I. Experiments on the conditions of conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. merckmillipore.com [merckmillipore.com]

FITC Applications in Life Science Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fluorescein isothiocyanate (FITC) remains a cornerstone fluorophore in life science research, prized for its bright green fluorescence and utility in a vast array of applications. This guide provides a comprehensive technical overview of FITC, its chemical properties, conjugation methods, and its application in key life science techniques. Detailed experimental protocols and quantitative data are presented to facilitate practical implementation in the laboratory.

Core Properties of FITC

FITC is a derivative of fluorescein, featuring an isothiocyanate reactive group (-N=C=S) that facilitates covalent bonding to primary amines on biomolecules.[1][2] This property makes it an excellent tool for labeling proteins, antibodies, and other molecules for fluorescent detection.[3][4]

Quantitative Data Summary

For ease of reference, the key quantitative properties of FITC are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₁NO₅S | [2] |

| Molecular Weight | 389.38 g/mol | [2] |

| Excitation Maximum | ~495 nm | [1][2][5] |

| Emission Maximum | ~519-525 nm | [1][2][5][6] |

| Quantum Yield | ~0.5 | [6][7] |

| Extinction Coefficient | 73,000 cm⁻¹M⁻¹ | [7] |

| Solubility | Soluble in DMSO and DMF | [5] |

It is important to note that FITC's fluorescence is pH-sensitive, with signal intensity decreasing in more acidic environments.[3][4] The dye is also susceptible to photobleaching, a consideration for imaging applications.[2]

FITC Conjugation to Biomolecules

The isothiocyanate group of FITC reacts with primary amine groups on proteins and other biomolecules to form a stable thiourea bond.[3][4][8] This conjugation reaction is fundamental to the use of FITC as a fluorescent label.

Experimental Protocol: FITC Antibody Labeling

This protocol outlines a general procedure for conjugating FITC to an antibody.

Materials:

-

Purified antibody (1-2 mg/mL)

-

FITC

-

Anhydrous DMSO or DMF

-

0.1 M Sodium carbonate-bicarbonate buffer (pH 9.0)

-

Desalting column (e.g., Sephadex G-25) or dialysis equipment

-

Amine-free buffers (e.g., PBS)

Procedure:

-

Antibody Preparation: Ensure the antibody is in an amine-free buffer at a concentration of at least 2 mg/mL for optimal conjugation.[9] If the buffer contains primary amines like Tris, dialyze the antibody against a suitable buffer such as PBS.[10]

-

FITC Solution Preparation: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 10 mg/mL.[8][10]

-

Conjugation Reaction:

-

For a starting point, a molar ratio of 5:1 (FITC:protein) is often used for typical labeling.[8] However, the optimal ratio should be determined experimentally, with a range of 10 to 400 µg of FITC per mg of antibody being a good starting point for titration.[9]

-

Slowly add the calculated volume of the FITC solution to the antibody solution while gently stirring.[10]

-

Incubate the reaction mixture for 1-2 hours at room temperature in the dark with gentle agitation.[8]

-

-

Purification: Remove unreacted FITC using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[8][9]

-

Storage: Store the FITC-conjugated antibody at 4°C, protected from light.[8]

Logical Diagram: FITC Conjugation Workflow

Caption: Workflow for the conjugation of FITC to an antibody.

Applications in Life Science Research

FITC-conjugated molecules are indispensable tools in a variety of life science applications, including immunofluorescence, flow cytometry, and fluorescence microscopy.[3][4]

Immunofluorescence

Immunofluorescence (IF) allows for the visualization of specific proteins or antigens within cells or tissues.[11] FITC-conjugated antibodies are widely used in both direct and indirect IF methods.

Materials:

-

Cells grown on coverslips or slides

-

PBS (Phosphate Buffered Saline)

-

4% Paraformaldehyde (for fixation)

-

0.1% Triton X-100 in PBS (for permeabilization, if required)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

FITC-conjugated primary antibody

-

Mounting medium with an anti-fade reagent

Procedure:

-

Cell Preparation:

-

Wash cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Wash three times with PBS for 5 minutes each.

-

If targeting intracellular antigens, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.

-

-

Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.

-

Antibody Incubation:

-

Dilute the FITC-conjugated primary antibody to the predetermined optimal concentration in the blocking buffer.

-

Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.

-

-

Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound antibodies.

-

Mounting and Visualization:

-

Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

-

Visualize the fluorescent signal using a fluorescence microscope equipped with a suitable FITC filter set (Excitation: ~495 nm, Emission: ~525 nm).[12]

-

Logical Diagram: Direct Immunofluorescence Workflow

Caption: Step-by-step workflow for direct immunofluorescence staining.

Flow Cytometry

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells in a heterogeneous population. FITC is one of the most commonly used fluorochromes for labeling antibodies in flow cytometry, typically excited by a 488 nm laser.[9]

Materials:

-

Single-cell suspension

-

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

-

FITC-conjugated primary antibody

-

12x75 mm test tubes

Procedure:

-

Cell Preparation: Prepare a single-cell suspension and adjust the cell concentration to 1 x 10⁶ cells/mL in ice-cold Flow Cytometry Staining Buffer.[12]

-

Antibody Incubation:

-

Washing:

-

Add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.

-

Discard the supernatant.

-

Repeat the wash step.

-

-

Resuspension and Analysis:

-

Resuspend the stained cell pellet in an appropriate volume (e.g., 0.5 mL) of Flow Cytometry Staining Buffer.

-

Analyze the samples on a flow cytometer.

-

Logical Diagram: Flow Cytometry Staining Workflow

Caption: General workflow for cell surface staining using FITC-conjugated antibodies for flow cytometry.

Signaling Pathway and Molecular Interaction Visualization

While FITC itself is not part of a signaling pathway, FITC-labeled molecules are instrumental in visualizing and tracking components of these pathways. For instance, a FITC-conjugated antibody against a specific cell surface receptor can be used to visualize receptor clustering upon ligand binding, a key event in many signaling cascades.

Conceptual Diagram: Visualizing Receptor-Ligand Interaction

This diagram illustrates the concept of using a FITC-labeled antibody to detect a receptor that has bound its ligand, a common application in studying cell signaling.

Caption: Conceptual diagram of using a FITC-labeled antibody to detect a receptor-ligand complex.

Conclusion

FITC continues to be a versatile and widely adopted fluorescent probe in life science research. Its straightforward conjugation chemistry, bright green emission, and compatibility with standard instrumentation make it a valuable tool for researchers, scientists, and drug development professionals. By understanding its core properties and mastering the experimental protocols for its use, researchers can effectively leverage FITC to visualize and quantify biological processes with high sensitivity and specificity.

References

- 1. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 2. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]

- 3. Application of FITC in Research [tdblabs.se]

- 4. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]

- 5. FITC (Fluorescein isothiocyanate) | TdB Labs [tdblabs.se]

- 6. Fluorescein isothiocyanate (FITC) Conjugated Antibodies | Cell Signaling Technology [cellsignal.com]

- 7. FluoroFinder [app.fluorofinder.com]

- 8. youdobio.com [youdobio.com]

- 9. drmr.com [drmr.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. usbio.net [usbio.net]

- 12. Fluorescence Microscopy (Direct Immunofluorescence) | ENCO [enco.co.il]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. tools.thermofisher.com [tools.thermofisher.com]

FITC vs. GFP for Live Cell Imaging: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of cellular biology and drug development, the visualization of intracellular processes in real-time is paramount. Fluorescent probes are indispensable tools for this purpose, with Fluorescein isothiocyanate (FITC) and Green Fluorescent Protein (GFP) being two of the most prominent options. This guide provides a detailed technical comparison of FITC and GFP for live cell imaging, offering insights into their respective strengths and limitations to aid in the selection of the optimal fluorescent marker for specific research applications.

Core Principles: A Tale of Two Fluorophores

FITC is a synthetic fluorophore, a derivative of fluorescein, that is chemically conjugated to molecules of interest, typically proteins or antibodies, through its reactive isothiocyanate group.[1][2] This process, known as chemical labeling, allows for the visualization of specific targets within the cell. In contrast, GFP is a genetically encoded fluorescent protein originally isolated from the jellyfish Aequorea victoria.[3] Its gene can be fused to the gene of a protein of interest, leading to the expression of a fluorescent fusion protein directly within the cell. This intrinsic fluorescence eliminates the need for external chemical labeling.[3][4]

Quantitative Comparison of FITC and GFP

The selection of a fluorescent probe is often dictated by its photophysical properties. The following tables summarize the key quantitative data for FITC and various common GFP variants, providing a clear basis for comparison.

| Property | FITC | Wild-type GFP (wtGFP) | Enhanced GFP (EGFP) |

| Excitation Max (nm) | ~495[5][6] | 395 (major), 475 (minor)[3][7] | 488[7][8] |

| Emission Max (nm) | ~519[5][6] | 509[3][8] | 507-509[7][8] |

| Quantum Yield | ~0.5[6] | 0.79[3] | ~0.6 |

| Molecular Weight (Da) | 389.38[6] | ~27,000 | ~27,000 |

| Photostability | Prone to photobleaching[5][9][10] | Moderate | Improved photostability over wtGFP[3] |

| pH Sensitivity | Fluorescence decreases in acidic pH[1][9][11][12][13] | Stable over a broad pH range (5.5-12)[14] | Stable |

| Toxicity | Can be toxic at high concentrations | Generally low toxicity[4] | Generally low toxicity |

Experimental Protocols

FITC Labeling of Proteins for Live Cell Imaging

This protocol outlines the general steps for labeling a protein with FITC for subsequent introduction into live cells.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS)

-

Fluorescein isothiocyanate (FITC)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

0.1 M sodium bicarbonate buffer (pH 9.0)

-

Gel filtration column or dialysis equipment

Procedure:

-

Protein Preparation: Dissolve the protein to a concentration of 2 mg/mL in 0.1 M sodium bicarbonate buffer (pH 9.0).[2] Ensure the buffer is free of amines, such as Tris, which can compete with the labeling reaction.[2][15]

-

FITC Solution Preparation: Immediately before use, dissolve FITC in DMSO to a concentration of 1 mg/mL.[2]

-

Conjugation Reaction: Add the FITC solution to the protein solution while gently stirring. A common starting point is a 10:1 molar ratio of FITC to protein.[15]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark, as FITC is light-sensitive.[2][15]

-

Purification: Remove unconjugated FITC from the labeled protein using a gel filtration column or by dialysis against an appropriate buffer (e.g., PBS).[2]

-

Introduction into Cells: The FITC-labeled protein can be introduced into live cells via methods such as microinjection or electroporation.

GFP Expression in Live Cells via Transfection

This protocol describes a general method for transiently transfecting mammalian cells to express a GFP-fusion protein.

Materials:

-

Plasmid DNA encoding the GFP-fusion protein

-

Mammalian cell line of interest

-

Appropriate cell culture medium

-

Transfection reagent (e.g., lipid-based reagent)

-

Serum-free medium

Procedure:

-

Cell Seeding: The day before transfection, seed the cells in a culture plate at a density that will result in 70-90% confluency on the day of transfection.

-

DNA-Transfection Reagent Complex Formation:

-

Dilute the plasmid DNA in serum-free medium.

-

In a separate tube, dilute the transfection reagent in serum-free medium.

-

Combine the diluted DNA and diluted transfection reagent and incubate at room temperature for the time specified by the manufacturer to allow for complex formation.[16]

-

-

Transfection: Add the DNA-transfection reagent complexes to the cells in the culture plate.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours to allow for gene expression and protein synthesis.[16]

-

Imaging: The cells expressing the GFP-fusion protein can now be imaged using a fluorescence microscope with the appropriate filter set.

Signaling Pathways and Experimental Workflows

To visually represent the core processes of FITC labeling and GFP expression, the following diagrams have been generated using the DOT language.

Mechanism of Fluorescence

The underlying mechanisms by which FITC and GFP emit light are fundamentally different.

Concluding Remarks

The choice between FITC and GFP for live cell imaging is a critical decision that depends on the specific experimental goals and constraints.

Choose FITC when:

-

Labeling extracellular proteins or molecules that can be delivered into the cell.

-

The target molecule cannot be genetically modified.

-

Short-term imaging is sufficient, and photobleaching is less of a concern.

Choose GFP when:

-

Long-term imaging and high photostability are required.

-

Tracking the expression, localization, and dynamics of a specific protein is the primary goal.

-

Minimal perturbation to the cell is desired, as it avoids chemical labeling and introduction of external molecules.

Recent advancements have led to the development of numerous GFP variants with improved brightness, photostability, and a wider range of colors, further expanding the utility of fluorescent proteins in live cell imaging. Conversely, more photostable synthetic dyes than FITC, such as the Alexa Fluor series, have also been developed. Researchers are encouraged to consider these alternatives when designing their experiments. Ultimately, a thorough understanding of the properties and protocols associated with each fluorescent probe will enable the generation of high-quality, reproducible data in the pursuit of scientific discovery and therapeutic innovation.

References

- 1. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]

- 2. lifewp.bgu.ac.il [lifewp.bgu.ac.il]

- 3. Green fluorescent protein - Wikipedia [en.wikipedia.org]

- 4. quora.com [quora.com]

- 5. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]

- 6. FluoroFinder [app.fluorofinder.com]

- 7. Excitation and Emission of Fluorescent Proteins [xepu.us]

- 8. agilent.com [agilent.com]

- 9. Fluorescein (FITC) | Thermo Fisher Scientific - KR [thermofisher.com]

- 10. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Excitation and Emission of Fluorescein Isothiocyanate FITC [xepu.us]

- 12. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]

- 13. Application of FITC in Research [tdblabs.se]

- 14. researchgate.net [researchgate.net]

- 15. youdobio.com [youdobio.com]

- 16. Let the Cells Exhibit Bright Green Light -- in Situ GFP Transfection : 3 Steps - Instructables [instructables.com]

An In-depth Technical Guide to the Core Principles of Immunofluorescence Using FITC

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles of immunofluorescence (IF), with a specific focus on the use of Fluorescein Isothiocyanate (FITC), a widely used green fluorescent dye. Immunofluorescence is a powerful and versatile technique that leverages the specificity of antibodies to visualize the localization of proteins and other antigens within cells and tissues.[1][2] Its applications are extensive, ranging from basic research to clinical diagnostics and drug development.[3][4]

Core Concepts of Immunofluorescence

Immunofluorescence relies on the highly specific binding of an antibody to its target antigen.[2] This antibody is either directly conjugated to a fluorophore, a molecule that can absorb light at a specific wavelength and emit it at a longer wavelength, or is detected by a secondary antibody that is conjugated to a fluorophore.[2] When the sample is illuminated with the excitation wavelength of the fluorophore, the labeled antigen can be visualized using a fluorescence microscope.[2]

Fluorescein Isothiocyanate (FITC) is a derivative of fluorescein that is commonly used for this purpose.[5] It is functionalized with an isothiocyanate reactive group (-N=C=S) that covalently binds to primary amine and sulfhydryl groups on proteins, such as antibodies.[5][6]

Key Properties of FITC

FITC is favored for its bright green fluorescence and high quantum yield.[7] However, it is also known to be susceptible to photobleaching (the irreversible loss of fluorescence upon prolonged exposure to light) and its fluorescence intensity is pH-sensitive.[6][7]

| Property | Value | Reference |

| Excitation Maximum | ~495 nm | [5] |

| Emission Maximum | ~519 nm | [8] |